molecular formula C16H14FN3O B12212502 N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide

N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide

Cat. No.: B12212502
M. Wt: 283.30 g/mol
InChI Key: WKVZVJXBPGAELX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This action can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

N-(1-(1H-benzimidazol-2-yl)ethyl)-4-fluorobenzamide can be compared with other benzimidazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological properties and applications.

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-fluorobenzamide

InChI

InChI=1S/C16H14FN3O/c1-10(15-19-13-4-2-3-5-14(13)20-15)18-16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,21)(H,19,20)

InChI Key

WKVZVJXBPGAELX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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